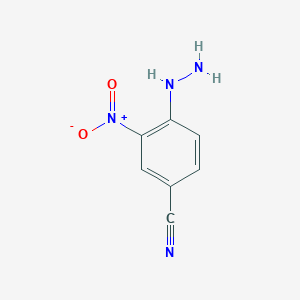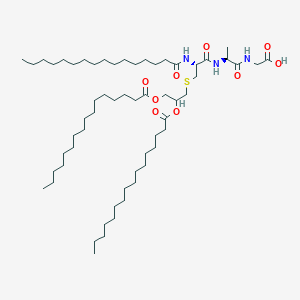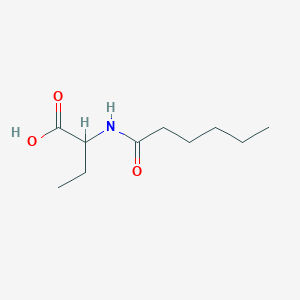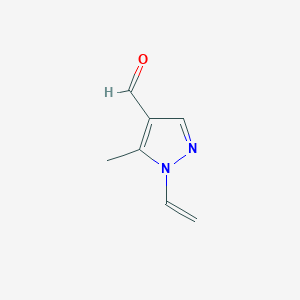
(2E)-2-(hydroxymethylidene)-3H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(hydroxymethylidene)-3H-inden-1-one, also known as isatin, is a heterocyclic organic compound. It is widely used in pharmaceutical research due to its diverse biological activities. Isatin has been reported to exhibit anticancer, antiviral, antibacterial, antifungal, anticonvulsant, and antidepressant properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-(hydroxymethylidene)-3H-inden-1-one varies depending on its biological activity. Isatin induces apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic proteins. Isatin inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Isatin suppresses metastasis by inhibiting the expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). Isatin exhibits antiviral activity by inhibiting viral entry, replication, and maturation. Isatin exhibits antibacterial activity by disrupting bacterial cell membranes and inhibiting bacterial DNA synthesis. Isatin exhibits antifungal activity by disrupting fungal cell walls and inhibiting fungal DNA synthesis. Isatin exhibits anticonvulsant activity by enhancing the activity of gamma-aminobutyric acid (GABA) receptors. Isatin exhibits antidepressant activity by increasing the levels of serotonin, norepinephrine, and dopamine in the brain.
Efectos Bioquímicos Y Fisiológicos
Isatin has several biochemical and physiological effects. Isatin induces oxidative stress by increasing the levels of reactive oxygen species (ROS) and decreasing the levels of antioxidants. Isatin inhibits the activity of several enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. Isatin increases the levels of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) in the body. Isatin also affects the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isatin has several advantages for lab experiments. It is readily available and relatively inexpensive. Isatin has diverse biological activities, making it useful for studying multiple pathways and diseases. Isatin is also stable and easy to handle. However, (2E)-2-(hydroxymethylidene)-3H-inden-1-one has some limitations for lab experiments. Isatin is insoluble in water, which can make it difficult to dissolve in aqueous solutions. Isatin is also sensitive to light and air, which can affect its stability and purity.
Direcciones Futuras
Isatin has several potential future directions for research. Isatin derivatives can be synthesized to enhance its biological activities and reduce its toxicity. Isatin can be used as a lead compound for drug discovery and development. Isatin can also be used in combination with other drugs to enhance their efficacy and reduce their side effects. Isatin can be used in nanotechnology for drug delivery and imaging. Isatin can also be used in agriculture as a natural pesticide and herbicide.
In conclusion, (2E)-2-(hydroxymethylidene)-3H-inden-1-one is a versatile compound with diverse biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Isatin has the potential to be used in various fields, including pharmaceuticals, nanotechnology, and agriculture. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
Isatin can be synthesized by several methods, including the Gattermann reaction, the Sandmeyer reaction, and the oxidation of indigo. The Gattermann reaction involves the reaction of aniline with carbon monoxide and hydrogen chloride in the presence of copper powder. The Sandmeyer reaction involves the reaction of aniline with nitrous acid and copper powder. The oxidation of indigo involves the reaction of indigo with nitric acid.
Aplicaciones Científicas De Investigación
Isatin has been extensively studied for its biological activities. It has been reported to exhibit anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. Isatin has also been reported to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. Isatin has antibacterial activity against both gram-positive and gram-negative bacteria. Furthermore, (2E)-2-(hydroxymethylidene)-3H-inden-1-one exhibits antifungal activity against several fungal species, including Candida albicans and Aspergillus fumigatus. Isatin has also been reported to exhibit anticonvulsant and antidepressant properties.
Propiedades
IUPAC Name |
(2E)-2-(hydroxymethylidene)-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6,11H,5H2/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGKXPSKGBUEX-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(hydroxymethylidene)-3H-inden-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)
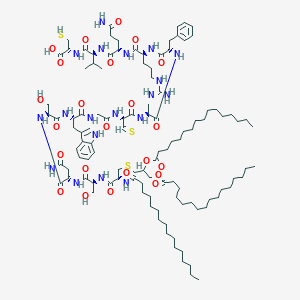
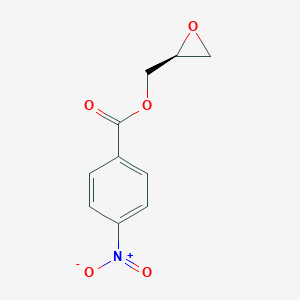
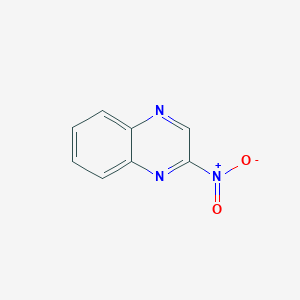
![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
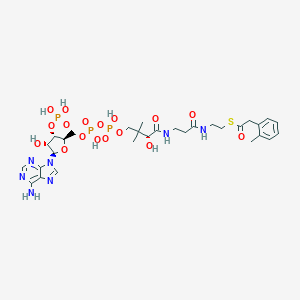
![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
